molecular formula C10H12O4 B043847 Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate CAS No. 3385-34-0

Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B043847
CAS No.: 3385-34-0
M. Wt: 196.2 g/mol
InChI Key: FBPWNVQUVXSXKS-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (CAS 3385-34-0) is a pyranone derivative with a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol . It is characterized by an ethyl ester group at position 5, methyl substituents at positions 4 and 6, and a ketone at position 2 of the pyran ring. Physically, it is a colorless to pale yellow liquid with a melting point of 17–18°C, a boiling point of ~295°C, and a density of 1.163–1.167 g/cm³ .

Mechanism of Action

Ethyl isodehydroacetate, also known as Ethyl isodehydracetate or Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a chemical compound with the empirical formula C10H12O4 . This article aims to provide a comprehensive overview of the mechanism of action of Ethyl isodehydroacetate, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It has been suggested that it may be involved in various cyclization mechanisms

Biochemical Pathways

It is known that the compound is involved in cyclization mechanisms with other compounds such as ethyl cyanoacetate . The downstream effects of these interactions on other biochemical pathways remain to be explored.

Result of Action

The compound’s involvement in cyclization mechanisms suggests it may have a role in the synthesis of other compounds . .

Biological Activity

Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a compound belonging to the pyranone family, which has gained attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic properties based on various studies and research findings.

This compound is characterized by the following chemical structure:

C1H1O4\text{C}_1\text{H}_1\text{O}_4

This compound exhibits a pyranone structure, which is known for its stability and reactivity in organic synthesis. The presence of the ethyl ester group contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways, leading to cell death .

Antioxidant Properties

This compound has been shown to possess notable antioxidant activity. In vitro assays demonstrate its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases.

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging25 µg/mL
ABTS Radical Scavenging15 µg/mL

The antioxidant activity is attributed to the compound's ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .

Potential Therapeutic Applications

Research has suggested potential therapeutic applications for this compound in drug development. Its structural features allow it to interact with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. For instance, it has shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 20 to 40 µM .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .
  • Neuroprotective Properties : this compound may also exhibit neuroprotective effects by reducing oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative diseases .

Case Studies

A recent study evaluated the effects of this compound on diabetic rats. The results indicated that treatment with this compound significantly reduced blood glucose levels and improved lipid profiles compared to control groups. Histopathological analysis revealed reduced inflammation in pancreatic tissues .

Another case study focused on its application in skin care formulations due to its antioxidant properties. The incorporation of this compound into topical creams showed enhanced skin hydration and reduced signs of aging in clinical trials involving human participants .

Scientific Research Applications

Pharmaceutical Industry

Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives are explored for their potential as:

  • Antitumor agents : Research indicates that certain derivatives exhibit cytotoxicity against cancer cell lines, making them candidates for further development in cancer therapy .
  • Antimicrobial agents : Some studies have highlighted the compound's efficacy against bacterial strains, suggesting its utility in developing new antibiotics .

Agrochemicals

The compound is utilized in the formulation of pesticides and herbicides due to its ability to act as a precursor for creating more complex structures that exhibit biological activity against pests and weeds.

Material Science

This compound is used in the production of polymers and resins. Its unique chemical structure allows it to participate in various polymerization reactions, contributing to materials with desirable properties such as increased durability and resistance to environmental factors.

Case Studies

Study TitleFindings
Synthesis of AklavinoneDemonstrated the utility of this compound in synthesizing complex molecules like aklavinone through cycloaddition reactions .
Antitumor ActivityInvestigated derivatives of the compound for their cytotoxic effects on cancer cell lines, revealing promising results for future drug development .
Green Chemistry InnovationsHighlighted advancements in synthesis methods that significantly reduce environmental impact while maintaining high yields .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving condensation of diketene derivatives with ethyl acetoacetate under acidic catalysis. Optimize temperature (60–80°C) and solvent polarity (e.g., ethanol or toluene) to enhance yield. Monitor intermediates via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Key Parameters : Adjust stoichiometry of methylating agents (e.g., dimethyl sulfate) to control regioselectivity at the 4- and 6-positions .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methyl groups at C4/C6 and ester carbonyl resonance at ~170 ppm).
  • IR : Detect lactone (C=O stretch at ~1730 cm1^{-1}) and ester (C-O at ~1250 cm1^{-1}) functional groups.
  • Mass Spectrometry : Confirm molecular ion peaks (M+^+) and fragmentation patterns using high-resolution MS .

Q. What safety precautions are essential during handling and storage?

  • Guidelines : Despite limited hazard data (no GHS classification), follow standard protocols: use fume hoods for aerosol prevention, wear nitrile gloves, and avoid skin/eye contact. Store in airtight containers at 2–8°C, away from ignition sources .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional variations among pyranone derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:

Substituent Variations in Pyranone Derivatives

Ethyl 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylate vs. Mthis compound

  • Structural Difference : Replacement of the ethyl ester (C₂H₅) with a methyl ester (CH₃) group.
  • Impact on Properties: Molecular Weight: The ethyl derivative (196.2 g/mol) is heavier than the methyl analog (182.18 g/mol) . Boiling Point: The ethyl ester’s longer alkyl chain increases its boiling point (~295°C) compared to the methyl ester, which is likely lower .

This compound vs. 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic Acid

  • Structural Difference : The ethyl ester is replaced by a free carboxylic acid group (-COOH) (CAS 480-65-9).
  • Impact on Properties :
    • Acidity : The carboxylic acid derivative (pKa ~3–4) is more acidic than the neutral ethyl ester.
    • Solubility : The acid form is more water-soluble due to hydrogen bonding capacity, whereas the ethyl ester is hydrophobic .
    • Applications : The acid form may serve as a precursor for metal coordination complexes, while the ester is preferred for lipophilic intermediates in organic synthesis.

This compound vs. Ethyl 5-Hydroxy-4-oxo-4H-pyran-2-carboxylate

  • Structural Difference : A hydroxy group at position 5 and a ketone at position 4 (CAS 49652-51-9) versus the target compound’s 2-oxo and 4,6-dimethyl groups.
  • Impact on Properties :
    • Hydrogen Bonding : The hydroxy group in the analog enables stronger intermolecular interactions, affecting crystallization behavior.
    • Reactivity : The 5-hydroxy group may participate in oxidation or glycosylation reactions, unlike the methyl-substituted derivative .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Substituents Melting Point (°C) Boiling Point (°C) CAS Number Key Applications
This compound C₁₀H₁₂O₄ 196.2 Ethyl ester, 4,6-dimethyl, 2-oxo 17–18 295 3385-34-0 Synthetic intermediates, pharmaceuticals
Mthis compound C₉H₁₀O₄ 182.18 Methyl ester, 4,6-dimethyl, 2-oxo 41264-06-6 Organic synthesis
4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid C₈H₈O₄ 168.15 Carboxylic acid, 4,6-dimethyl, 2-oxo 480-65-9 Metal chelation, acid catalysis
Ethyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate C₈H₈O₅ 184.15 Ethyl ester, 5-hydroxy, 4-oxo 49652-51-9 Antioxidant research

Structural Analysis

  • Crystallography : The target compound’s structure can be resolved using SHELXL , with comparisons to analogs revealing differences in dihedral angles and hydrogen bonding. For example, pyrimidine derivatives with similar ester groups exhibit puckered ring conformations and intermolecular C–H···O bonds .

Industrial Relevance

  • Ethyl Ester : Used in pharmaceuticals and agrochemicals due to its stability and lipophilicity .
  • Carboxylic Acid : Applied in catalysis and materials science for its chelating properties .

Preparation Methods

Alkaline Condensation and Dieckmann Cyclization

Reaction Mechanism and Pathway

This two-step method involves the initial formation of 4-oxa-1,7-diethyl pimelate through the condensation of ethyl hydroxypropanoate and ethyl acrylate under alkaline conditions, followed by intramolecular cyclization via Dieckmann condensation .

Step 1: Alkaline Condensation
Ethyl hydroxypropanoate (10.00 g, 96 mmol) and ethyl acrylate (9.61 g, 96 mmol) are dissolved in tetrahydrofuran (THF) or dimethylformamide (DMF) with a base such as K₂CO₃ or NaOH. The reaction proceeds at room temperature for 3–5 hours, yielding 4-oxa-1,7-diethyl pimelate. The equimolar ratio of reactants ensures minimal byproduct formation .

Step 2: Dieckmann Cyclization
The intermediate is treated with a strong base (e.g., sodium ethoxide or sodium hydride) at low temperatures (−10°C to 0°C). This promotes cyclization to form the pyran ring, with the ester group stabilizing the enolate intermediate. The final product is isolated in 72–78% yield after column chromatography .

Optimization and Challenges

  • Temperature Control : Maintaining subzero temperatures during cyclization prevents side reactions such as ester hydrolysis .

  • Solvent Selection : THF outperforms DMF due to better solubility of intermediates .

  • Yield Limitations : Residual dimerization byproducts reduce overall efficiency, necessitating rigorous purification .

Transition-Metal-Catalyzed Annulation

Rhodium-Catalyzed Synthesis

A one-pot annulation strategy employs [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%) as co-catalysts. Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-1-oxo-1H-isochromene-4-carboxylate serves as a key intermediate .

Reaction Conditions :

  • Substrates : Ethyl acetoacetate and 2-methyl-1-(pyrrolidin-1-yl)prop-2-en-1-one.

  • Solvent : 1,2-Dichloroethane at 60°C for 12 hours.

  • Additives : Acetic acid (0.6 equiv) and acetic anhydride (1.4 equiv) enhance electrophilicity .

Outcomes :

  • Yield : 82–94% after silica gel chromatography.

  • Scope : Tolerates electron-withdrawing substituents on the pyridine ring .

Mechanistic Insights

The rhodium catalyst facilitates C–H activation, forming a metallocycle intermediate. Subsequent reductive elimination constructs the pyran ring, with acetic anhydride acting as a proton shuttle .

Green Synthesis Using Ionic Liquid Catalysts

Solvent-Free Approach

A recent patent (CN118619908A) discloses an eco-friendly method using 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) as a dual solvent-catalyst .

Procedure :

  • Reactants : Ethyl acetoacetate and diketene derivatives.

  • Conditions : 70°C for 4 hours under nitrogen.

  • Workup : The ionic liquid is recycled via vacuum distillation, achieving >90% recovery .

Advantages :

  • Yield : 88–92% with >99% purity (HPLC).

  • Sustainability : Eliminates volatile organic solvents and reduces energy consumption .

Comparative Analysis

Parameter Alkaline/Dieckmann Rhodium-Catalyzed Ionic Liquid
Yield (%)72–7882–9488–92
Reaction Time (h)8–10124
Temperature Range (°C)−10 to 256070
Catalyst CostLowHighModerate
Environmental ImpactModerateHighLow

Properties

IUPAC Name

ethyl 2,4-dimethyl-6-oxopyran-3-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-4-13-10(12)9-6(2)5-8(11)14-7(9)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPWNVQUVXSXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80187489
Record name Ethyl isodehydracetate
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Molecular Weight

196.20 g/mol
Source PubChem
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CAS No.

3385-34-0
Record name Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
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Record name Ethyl isodehydroacetate
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Record name Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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